(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound is a fused heterocyclic system comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxybenzylidene group at position 5 (Z-configuration) and a 3,4,5-trimethoxyphenyl group at position 2. The Z-conformation of the benzylidene moiety is critical for maintaining planarity between the aromatic rings and the heterocyclic core, which may influence biological activity . Its synthesis typically involves condensation reactions of substituted oxazolones or thiazolidinones with amines or hydrazines under reflux conditions, followed by recrystallization .
Properties
Molecular Formula |
C22H21N3O6S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O6S/c1-27-14-7-6-12(8-15(14)28-2)9-18-21(26)25-22(32-18)23-20(24-25)13-10-16(29-3)19(31-5)17(11-13)30-4/h6-11H,1-5H3/b18-9- |
InChI Key |
YPNGXLBJBIWQQY-NVMNQCDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions The starting materials often include 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxyphenylhydrazine, which undergo condensation reactions to form the intermediate hydrazone This intermediate is then cyclized under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, often under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of (Z)-5-(substituted benzylidene)-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones. Key structural analogues include:
Physicochemical and Crystallographic Properties
- Planarity : The Z-configuration in the target compound ensures near-coplanar alignment (interplanar angle <2°) between the benzylidene and triazole-thiazole systems, a feature absent in E-isomers .
- Solubility : The trimethoxyphenyl group increases hydrophobicity, reducing aqueous solubility but improving lipid bilayer permeability .
- Crystallography : SHELX refinement data for related compounds confirm stable hydrogen-bonding networks (e.g., C–H⋯N interactions), which stabilize the crystal lattice .
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